
2-Chloro-1-(4-methoxyphenyl)ethanone
Overview
Description
2-Chloro-1-(4-methoxyphenyl)ethanone (CAS: 2196-99-8) is an α-haloketone characterized by a methoxy (-OCH₃) substituent at the para position of the phenyl ring. This electron-donating group significantly influences the compound's electronic properties, solubility, and reactivity. It is widely utilized in organic synthesis, particularly in heterocyclic chemistry (e.g., thiazole and oxirane formation) and as a precursor for pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(4-methoxyphenyl)ethanone can be synthesized through various methods. One common method involves the chlorination of 4-methoxyacetophenone using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction typically proceeds as follows:
4-Methoxyacetophenone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for chlorination and subsequent purification steps can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like ammonia (NH3) or primary amines (RNH2) under basic conditions.
Reduction: Reagents like NaBH4 or LiAlH4 in anhydrous solvents.
Oxidation: Reagents like KMnO4 in acidic or basic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(4-methoxyphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(4-methoxyphenyl)acetic acid.
Scientific Research Applications
Organic Synthesis
2-Chloro-1-(4-methoxyphenyl)ethanone serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, making it a versatile building block for more complex molecules.
Application Area | Description |
---|---|
Pharmaceuticals | Used in the synthesis of anti-inflammatory drugs and other therapeutic agents. |
Agrochemicals | Acts as an intermediate in the preparation of pesticides and herbicides. |
Material Science | Utilized in developing new materials with specific properties. |
Biological Research
The compound is employed in enzyme-catalyzed reactions and biocatalysis studies. It has been noted for its potential biological activities, including anticancer properties. A study published in MDPI highlighted its role in synthesizing compounds with significant anticancer activity .
Case Study: Anticancer Activity
- Objective : To evaluate the anticancer properties of derivatives synthesized from this compound.
- Methodology : Various derivatives were tested against cancer cell lines.
- Results : Certain derivatives exhibited potent inhibitory effects on cell proliferation, suggesting potential as therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, this compound is a precursor for synthesizing drug-like small molecules with specific biological activities. Its dual functionality (chloro and methoxy groups) enhances its reactivity, making it suitable for various therapeutic applications.
Medicinal Application | Description |
---|---|
Anti-inflammatory Drugs | Synthesized as intermediates for drugs targeting inflammatory pathways. |
Anticancer Agents | Used to develop novel compounds with potential anticancer effects. |
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methoxyphenyl)ethanone involves its reactivity as an electrophile due to the presence of the carbonyl group and the chlorine atom. The compound can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stereoselectivity
The methoxy group in 2-Chloro-1-(4-methoxyphenyl)ethanone enhances electron density at the carbonyl carbon, facilitating nucleophilic attacks. This contrasts with derivatives bearing electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl). For example:
- 2-Chloro-1-(3-nitrophenyl)ethanone (5c): The nitro group reduces electron density, slowing reactions like Darzens condensation but improving stability toward nucleophiles .
- 2-Chloro-1-(4-chlorophenyl)ethanone: The chloro substituent provides moderate electron withdrawal, resulting in intermediate reactivity compared to methoxy and nitro analogs .
Table 1: Reactivity in Darzens Condensation
Compound | Substituent | Reaction Yield | Stereoselectivity (trans:cis) |
---|---|---|---|
This compound | -OCH₃ | 95% | >99:1 |
2-Chloro-1-(3-nitrophenyl)ethanone | -NO₂ | 88% | >99:1 |
2-Chloro-1-(4-tolyl)ethanone | -CH₃ | 92% | >99:1 |
Impact on Physical Properties
The methoxy group improves solubility in polar solvents (e.g., ethanol, DMF) compared to non-polar derivatives. For instance:
- 2-Chloro-1-(4-methylphenyl)ethanone: The methyl group (-CH₃) reduces polarity, lowering solubility in water but enhancing compatibility with hydrophobic matrices .
- 2-Chloro-1-(4-hydroxyphenyl)ethanone (CAS: 6305-04-0): The hydroxyl (-OH) group increases hydrogen bonding, leading to higher melting points (mp: 142–144°C) compared to the methoxy analog (mp: 98–100°C) .
Table 2: Physical Properties
Compound | Substituent | Melting Point (°C) | Solubility in Ethanol |
---|---|---|---|
This compound | -OCH₃ | 98–100 | High |
2-Chloro-1-(4-hydroxyphenyl)ethanone | -OH | 142–144 | Moderate |
2-Chloro-1-(4-ethylphenyl)ethanone | -CH₂CH₃ | 76–78 | Low |
Biological Activity
2-Chloro-1-(4-methoxyphenyl)ethanone, also known as a substituted acetophenone, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C9H9ClO2
- Molecular Weight : 184.62 g/mol
- CAS Number : 2196-99-8
The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzyme activities and modulate receptor functions, which can lead to therapeutic effects in various conditions.
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or altering enzyme conformation. This mechanism is crucial in the development of drugs targeting metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, impacting processes such as gene transcription and cellular proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antibacterial agent:
Microorganism | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 3.91 | Bactericidal |
Escherichia coli | 15.62 | Bacteriostatic |
Candida albicans | 500 | Mild effect |
This data highlights the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its broad-spectrum antimicrobial potential .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example:
- Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer).
- Findings : The compound showed an IC50 value below 50 µM in several assays, indicating significant antiproliferative effects without acute cytotoxicity at higher concentrations .
Study on Anticancer Effects
A study involving the treatment of PC3 cells with varying concentrations of this compound found that it effectively reduced cell viability in a dose-dependent manner. The most notable results were observed at concentrations between 10 µM and 50 µM, where cell viability dropped significantly compared to control groups .
Investigation of Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a notable bactericidal effect, particularly against MRSA strains, with MIC values comparable to or lower than standard antibiotics like nitrofurantoin .
Q & A
Q. (Basic) What are the established synthetic methodologies for preparing 2-Chloro-1-(4-methoxyphenyl)ethanone?
Answer:
The compound is typically synthesized via two primary routes:
- Chlorination of 1-(4-methoxyphenyl)ethanone : Reacting the parent ketone with chlorine sources (e.g., Cl₂, SOCl₂) under controlled conditions. This method often employs ethanol as a solvent with hydrochloric acid and hydroperoxide, yielding α-chlorinated derivatives .
- Bromination-Azide Substitution : Bromination of 1-(4-methoxyphenyl)ethanone to form 2-bromo derivatives, followed by nucleophilic substitution with sodium azide to introduce functional groups for downstream applications (e.g., amine synthesis) .
Key Considerations : Temperature control (e.g., hot ethanol for chlorination) and stoichiometric ratios are critical to minimize side products like dichlorinated by-products.
Q. (Basic) Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the chloroacetophenone backbone, with distinct signals for the methoxy group (δ ~3.8 ppm) and carbonyl carbon (δ ~190 ppm) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (MW: 184.62) and fragmentation patterns, such as loss of Cl⁻ (m/z 149) .
- Infrared (IR) Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
Advanced Tip : For crystalline samples, X-ray crystallography (using SHELX software for refinement) provides unambiguous structural confirmation, including bond angles and packing motifs .
Q. (Advanced) How can researchers address contradictory spectral data during structural elucidation?
Answer:
Contradictions may arise from:
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) yield varying XRD patterns. Use temperature-controlled crystallization and compare with computed powder diffraction patterns .
- Solvent Artifacts : Residual solvents in NMR (e.g., DMSO-d6) can obscure signals. Employ high-resolution MS and deuterated solvent exchanges to isolate analyte peaks .
- By-Product Interference : Chlorination may produce dichloro derivatives (e.g., 2,2-dichloro variants). Purify via column chromatography (silica gel, hexane/EtOAc) and validate with HPLC-MS .
Q. (Advanced) What factors influence stereoselectivity in biocatalytic reductions of this compound derivatives?
Answer:
Using Acinetobacter sp. ZJPH1806 for asymmetric reduction:
- pH Optimization : Activity peaks at pH 7.6 (56.2% yield), while stereoselectivity remains >99.9% across pH 6.0–8.0. Lower pH (e.g., 5.5) may reduce membrane permeability .
- Ionic Strength : Phosphate buffer concentrations (0.05–0.2 M) show minimal impact on yield, suggesting enzyme robustness to ionic variations .
- Substrate Engineering : Bulky substituents on the phenyl ring can sterically hinder enzyme binding, reducing enantiomeric excess (ee).
Methodological Insight : Screen multiple bacterial strains (e.g., Acinetobacter sp. SC13874) to compare pH and solvent tolerance profiles .
Q. (Basic) What are the key applications of this compound in heterocyclic synthesis?
Answer:
The compound serves as a versatile precursor for:
- Antibiotic Intermediates : Synthesis of hydroxypyrimidine derivatives with HDAC inhibitory activity, crucial for epigenetic research .
- Heterocycles : Formation of pyrrolo-pyridines via azide intermediates, which are reduced to amines for bioactive molecule construction .
- Polymer Chemistry : Functionalization of monomers for optoelectronic materials (e.g., fluorescent dyes, optical brighteners) .
Q. (Advanced) What challenges arise during crystallographic refinement of this compound derivatives?
Answer:
- Twinned Crystals : Common in chlorinated acetophenones. Use SHELXL’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices .
- Disorder in Methoxy Groups : Partial rotation of the -OCH₃ moiety creates electron density ambiguity. Apply restraints (e.g., SIMU/ISOR) during refinement .
- High-Resolution Data : For small molecules, collect data to at least 0.8 Å resolution to resolve Cl···O interactions and validate Hirshfeld surfaces .
Q. (Advanced) How can researchers optimize reaction conditions for scale-up in academic settings?
Answer:
- Solvent Selection : Ethanol or THF minimizes side reactions vs. polar aprotic solvents (e.g., DMF), which may promote hydrolysis.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylations to improve yields in aryl ketone syntheses .
- In-Line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates in real time .
Properties
IUPAC Name |
2-chloro-1-(4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRINSAETDOKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862865 | |
Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2196-99-8 | |
Record name | 2-Chloro-1-(4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2196-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methoxyphenacyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2196-99-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.